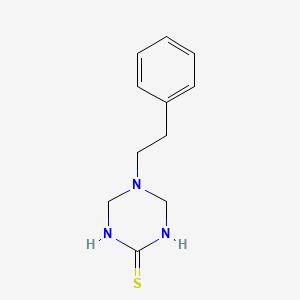![molecular formula C18H23N3O2 B5651703 4-phenyl-1-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B5651703.png)
4-phenyl-1-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to "4-phenyl-1-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine" often involves multiple steps, starting from basic building blocks like benzenesulfonyl chloride, ethyl isonipecotate, and different N-aralkyl/aryl substituted 2-bromoacetamides. These compounds are synthesized through a series of reactions including condensation, cyclization, and substitution reactions to yield the desired products. The structural elucidation of these compounds is typically achieved using spectroscopic methods such as 1H-NMR, IR, and mass spectrometry (Khalid et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds in this category is characterized by the presence of an oxadiazole ring, a piperidine ring, and various substituents that influence the compound's properties and potential biological activities. X-ray crystallography and density functional theory (DFT) calculations are common methods used to determine the precise geometry, electronic structure, and reactive sites of these molecules (Kumara et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of "this compound" derivatives involves interactions with various reagents to form new bonds or modify existing ones. These reactions can include N-dealkylation, hydroxylation, and cyclization, leading to a diverse array of structural analogues with different chemical properties. The presence of functional groups like oxadiazole and piperidine rings contributes to the compound's reactivity and potential for further chemical modifications (Sawant-Basak et al., 2013).
Propiedades
IUPAC Name |
3-(oxolan-3-yl)-5-[(4-phenylpiperidin-1-yl)methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-2-4-14(5-3-1)15-6-9-21(10-7-15)12-17-19-18(20-23-17)16-8-11-22-13-16/h1-5,15-16H,6-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQZVFBQWYGRGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)CC3=NC(=NO3)C4CCOC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(diphenylmethyl)-4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperazine](/img/structure/B5651623.png)
![N-(2-fluorophenyl)-3-{1-[(8-methoxy-2-quinolinyl)methyl]-3-piperidinyl}propanamide](/img/structure/B5651628.png)
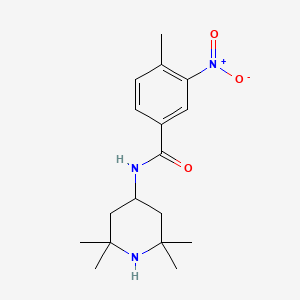
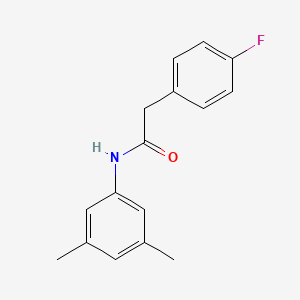

![(3aS*,6aS*)-2-[(1-ethyl-1H-imidazol-2-yl)methyl]-5-(tetrahydro-2H-pyran-4-yl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5651665.png)
![6-[(3-ethylisoxazol-5-yl)methyl]-1,6-naphthyridin-5(6H)-one](/img/structure/B5651677.png)
![4-(4-fluorophenyl)-1-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]-4-piperidinol](/img/structure/B5651682.png)
![2-[(3R)-3-hydroxy-3,4,4-trimethyl-1-pyrrolidinyl]-6-methylnicotinic acid](/img/structure/B5651693.png)
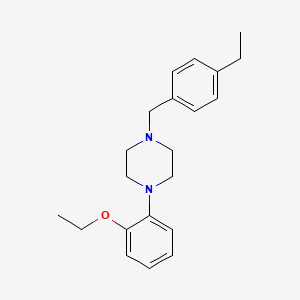
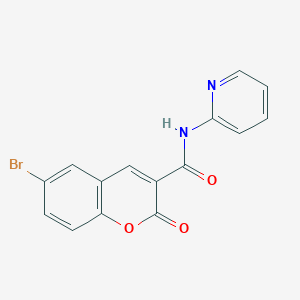
![(2-{2-[1-(7,8-dimethyl-4-quinolinyl)-3-piperidinyl]-1H-imidazol-1-yl}ethyl)dimethylamine](/img/structure/B5651715.png)
![9-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5651727.png)
